molecular formula C8H11ClFNO2S B6206652 3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 2703778-60-1

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B6206652
CAS No.: 2703778-60-1
M. Wt: 239.7
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Description

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound known for its role as an irreversible inhibitor of serine proteases. This compound is particularly valued in biochemical research for its ability to inhibit enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . It is water-soluble and has a molecular weight of 239.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 3-(2-aminoethyl)benzenesulfonyl chloride with hydrogen fluoride in the presence of a suitable solvent. The reaction conditions often require low temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl fluoride group. It can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives when reacted with amines, sulfonate esters with alcohols, and sulfonothioates with thiols .

Scientific Research Applications

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is extensively used in various fields of scientific research:

    Chemistry: As a reagent for the synthesis of sulfonamide and sulfonate derivatives.

    Biology: As an inhibitor of serine proteases, it is used in studies involving enzyme kinetics and protein structure-function relationships.

    Medicine: Investigated for its potential therapeutic applications in conditions where inhibition of serine proteases is beneficial, such as in certain inflammatory diseases.

    Industry: Utilized in the formulation of protease inhibitors for research and diagnostic purposes.

Mechanism of Action

The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the enzyme’s activity. The compound can also interact with other residues such as tyrosine, lysine, and histidine, although these interactions are less common .

Comparison with Similar Compounds

3-(2-aminoethyl)benzene-1-sulfonyl fluoride hydrochloride is often compared with other serine protease inhibitors such as phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). While all these compounds inhibit serine proteases, this compound is more stable at low pH values and has improved solubility in water .

Similar Compounds

Properties

CAS No.

2703778-60-1

Molecular Formula

C8H11ClFNO2S

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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